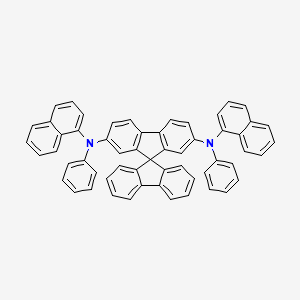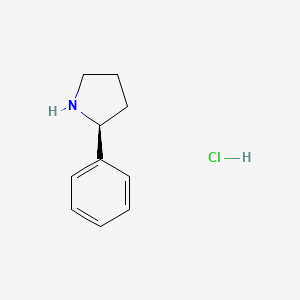
2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride
Overview
Description
“N-(3-amino-2-oxopropyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 2361645-19-2. It has a molecular weight of 166.61 .
Molecular Structure Analysis
The molecular formula for “N-(3-amino-2-oxopropyl)acetamide hydrochloride” is C5H11ClN2O2.Physical And Chemical Properties Analysis
The molecular weight of “N-(3-amino-2-oxopropyl)acetamide hydrochloride” is 166.61 .Scientific Research Applications
Synthesis and Derivative Development
Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, starting from 3-sulfolene. This involved epoxidation, nucleophilic opening of the epoxide, and further modification to produce amino and triazole derivatives, as well as hydroxyl analogues (Tan et al., 2016).
Novel Tricyclic N-Aminoimides Synthesis : New N-aminoimides related to the compound were synthesized, showcasing diverse chemical interactions and crystal structures (Struga et al., 2007).
Heterocyclic Synthesis with Pyridazin-6(1H)-One Derivatives : 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones were prepared as building blocks for synthesizing novel derivatives of pyridazin-6(1H)-ones, demonstrating the compound's versatility in heterocyclic synthesis (Al-Omran & El-Khair, 2006).
Chemical Characterization and Properties
Photoluminescent Properties of Amino-phthalimide Derivatives : A study on the synthesis of amino-phthalimide derivatives, related to the compound, revealed significant fluorescence properties in the blue-green region, highlighting potential applications in photoluminescence (Tan et al., 2014).
Vibrational and DFT Studies : Fourier transform infrared and Raman spectroscopy were used to analyze the vibrational modes of isoindole-1,3(2H)-dione derivatives. The results were supported by DFT calculations, providing insights into the structural and vibrational characteristics of these compounds (Arjunan et al., 2009).
Biological Activity and Potential Applications
Antimicrobial and Chemotherapeutic Potential : Several studies have investigated the antimicrobial properties of isoindole-1,3(2H)-dione derivatives, highlighting their potential as chemotherapeutic agents. For example, certain derivatives have shown significant activity against a range of microbes, suggesting their utility in medical applications (Jain et al., 2006).
Anticancer Activity : Isoindole-1,3(2H)-dione compounds, related to the compound , have exhibited varying degrees of anticancer activity depending on their substituents. This underscores the compound's potential in developing new anticancer therapies (Tan et al., 2020).
properties
IUPAC Name |
2-(3-amino-2-oxopropyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKYGBGRRHCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-2-oxopropyl)-1H-isoindole-1,3(2H)-dione hydrochloride | |
CAS RN |
1241675-85-3 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-amino-2-oxopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
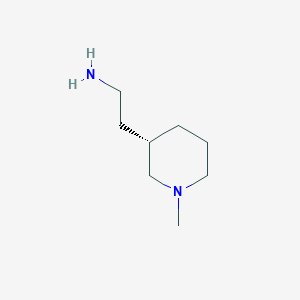
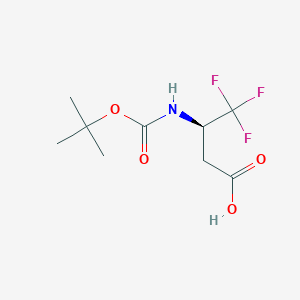
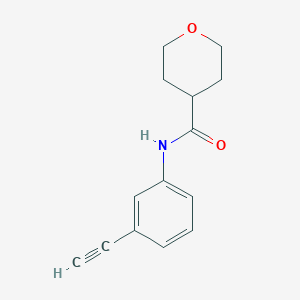
![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)
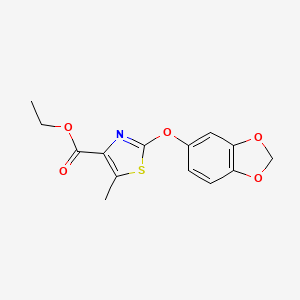

![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)
